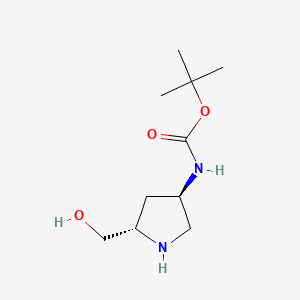
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves intricate steps that take advantage of the molecule's structural features. For instance, a practical and scalable synthesis of a structurally similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed via an efficient one-pot, two-step telescoped sequence from readily available materials, highlighting the methods applicable to the synthesis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of closely related compounds has been extensively analyzed, showing the significance of the all-cis trisubstituted pyrrolidin-2-one structure, as well as the importance of intramolecular hydrogen bonding for stability. For example, a study on (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one reveals these structural details, which are relevant for understanding the molecular structure of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (Weber et al., 1995).
Chemical Reactions and Properties
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate's reactivity can be inferred from similar compounds, which undergo a variety of chemical reactions. For example, singlet oxygen reactions with tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid lead to a range of 5-substituted pyrroles, indicating the type of reactions that might be applicable to our compound of interest (Wasserman et al., 2004).
Physical Properties Analysis
Analyzing the physical properties of similar compounds provides insights into tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. For instance, the characterization of the structure of a related compound using 2D heteronuclear NMR experiments sheds light on the physical characteristics that might be expected (Aouine et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be closely related to the molecular structure and synthesis pathway. Studies on biosynthesis using carbonyl reductase highlight the innovative approaches to producing chiral intermediates, which could also apply to the synthesis and understanding of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate's chemical properties (Liu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
- Research on ethyl tert-butyl ether (ETBE) degradation in soil and groundwater highlights the role of microorganisms capable of degrading similar ether compounds aerobically or via co-metabolism, using enzymes like cytochrome P450 monooxygenase and alkane hydroxylases. This suggests potential environmental bioremediation applications for related compounds (Thornton et al., 2020).
Synthetic Chemistry Applications
- Tert-butanesulfinamide has been used extensively as a chiral auxiliary in the stereoselective synthesis of amines, showing its utility in creating structurally diverse N-heterocycles. This indicates the potential of similar compounds in asymmetric synthesis and the production of biologically active molecules (Philip et al., 2020).
Material Science and Polymer Applications
- The study on polymer membranes for the purification of fuel additives, such as methyl tert-butyl ether (MTBE), through pervaporation demonstrates the relevance of certain chemical structures in developing materials for separating organic mixtures efficiently. This could suggest applications for related compounds in enhancing membrane technologies (Pulyalina et al., 2020).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

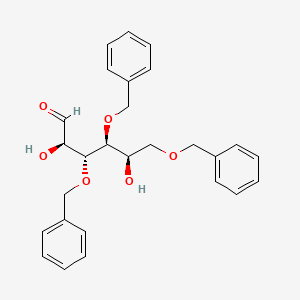
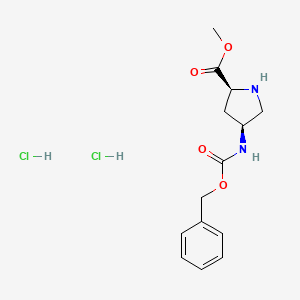

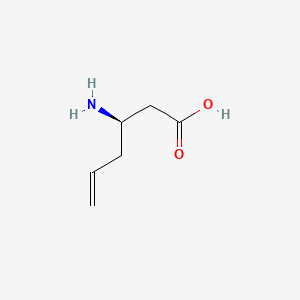
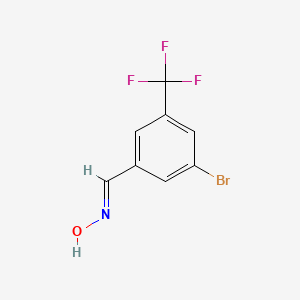
![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)
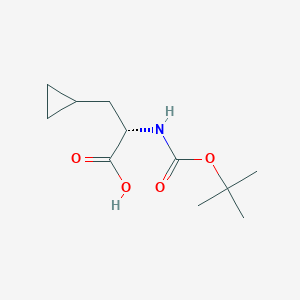
![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)
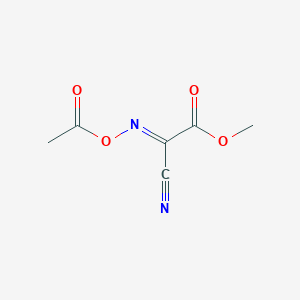
![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)